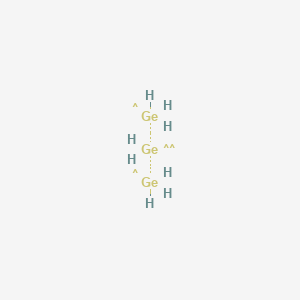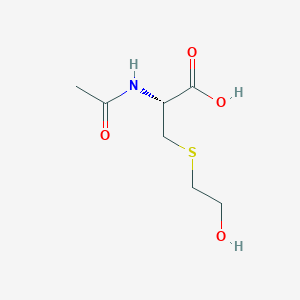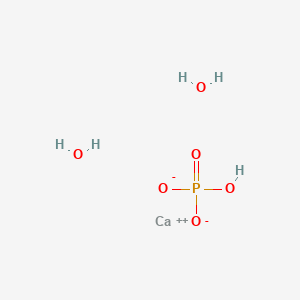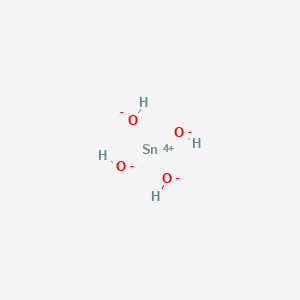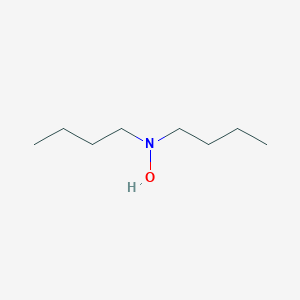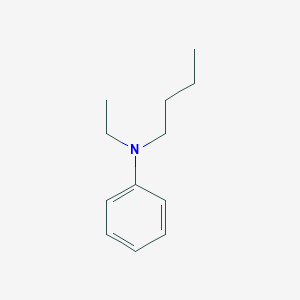
N-Butyl-N-ethylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Butyl-N-ethylaniline, also known as BEA, is a chemical compound that belongs to the class of anilines. It is widely used in scientific research for its unique properties and potential applications.
Mecanismo De Acción
The mechanism of action of N-Butyl-N-ethylaniline is not well understood. However, it is believed that N-Butyl-N-ethylaniline acts by inhibiting the activity of certain enzymes in the body. This inhibition can lead to various biochemical and physiological effects.
Efectos Bioquímicos Y Fisiológicos
N-Butyl-N-ethylaniline has been shown to have various biochemical and physiological effects. Some of these effects are:
1. Inhibition of certain enzymes in the body
2. Alteration of gene expression
3. Induction of apoptosis (programmed cell death)
4. Modulation of immune response
5. Anti-inflammatory effects
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-Butyl-N-ethylaniline has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also relatively cheap compared to other organic compounds. However, N-Butyl-N-ethylaniline has some limitations as well. It is toxic and can be harmful if not handled properly. It also has a low solubility in water, which can limit its application in certain experiments.
Direcciones Futuras
There are several future directions for the use of N-Butyl-N-ethylaniline in scientific research. Some of these directions are:
1. Development of new synthetic routes for N-Butyl-N-ethylaniline
2. Exploration of the potential applications of N-Butyl-N-ethylaniline in the field of materials science
3. Investigation of the mechanism of action of N-Butyl-N-ethylaniline
4. Development of new drugs based on the structure of N-Butyl-N-ethylaniline
5. Study of the toxicology and environmental impact of N-Butyl-N-ethylaniline
Conclusion:
In conclusion, N-Butyl-N-ethylaniline is a versatile compound that has several potential applications in scientific research. It is a stable compound that can be easily synthesized and purified. It has various biochemical and physiological effects and can be used in various fields, such as pharmaceuticals, agrochemicals, and materials science. However, it has some limitations and can be toxic if not handled properly. Further research is needed to explore the potential applications and mechanisms of action of N-Butyl-N-ethylaniline.
Aplicaciones Científicas De Investigación
N-Butyl-N-ethylaniline has been extensively used in scientific research for its unique properties. It is a versatile compound that can be used in various fields, such as pharmaceuticals, agrochemicals, and materials science. Some of the potential applications of N-Butyl-N-ethylaniline in scientific research are:
1. As a catalyst in organic synthesis reactions
2. As a precursor for the synthesis of dyes and pigments
3. As a building block for the synthesis of various organic compounds
4. As a corrosion inhibitor in metal industry
5. As a surfactant in the production of detergents and emulsifiers
Propiedades
Número CAS |
13206-64-9 |
|---|---|
Nombre del producto |
N-Butyl-N-ethylaniline |
Fórmula molecular |
C12H19N |
Peso molecular |
177.29 g/mol |
Nombre IUPAC |
N-butyl-N-ethylaniline |
InChI |
InChI=1S/C12H19N/c1-3-5-11-13(4-2)12-9-7-6-8-10-12/h6-10H,3-5,11H2,1-2H3 |
Clave InChI |
DDKZXSNRYKHKQK-UHFFFAOYSA-N |
SMILES |
CCCCN(CC)C1=CC=CC=C1 |
SMILES canónico |
CCCCN(CC)C1=CC=CC=C1 |
Sinónimos |
N-Butyl-N-ethylaniline |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

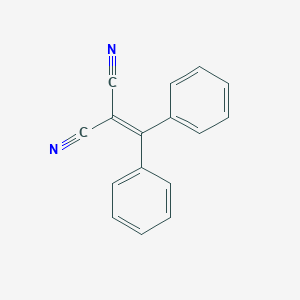
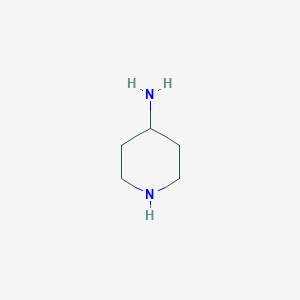
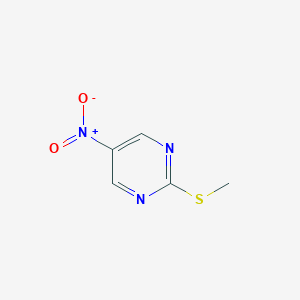
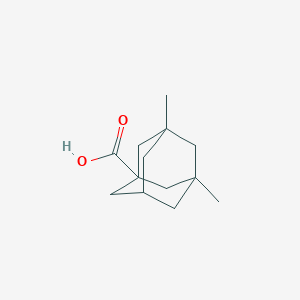
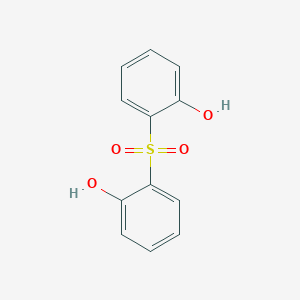
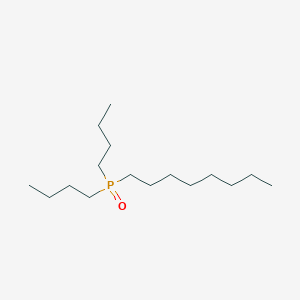
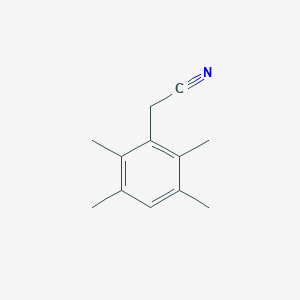
![Phenylmercury(1+);3-[(3-sulfonatonaphthalen-2-yl)methyl]naphthalene-2-sulfonate](/img/structure/B84709.png)
